3-Decyl-2-hydroxycyclopent-2-enone
Description
Properties
CAS No. |
871482-83-6 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
3-decyl-2-hydroxycyclopent-2-en-1-one |
InChI |
InChI=1S/C15H26O2/c1-2-3-4-5-6-7-8-9-10-13-11-12-14(16)15(13)17/h17H,2-12H2,1H3 |
InChI Key |
FPFSGDXIBUDDKZ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCC1=C(C(=O)CC1)O |
Canonical SMILES |
CCCCCCCCCCC1=C(C(=O)CC1)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarities and Differences
The following compounds share structural motifs with 3-Decyl-2-hydroxycyclopent-2-enone, particularly the cyclopentenone backbone and hydroxy/enone functional groups (similarity scores ≥0.88, ):
| Compound Name | CAS No. | Molecular Formula | Key Substituents | Similarity Score |
|---|---|---|---|---|
| 2-Hydroxy-4,4-dimethyl-3-nonylcyclopent-2-enone | 871482-84-7 | C₁₆H₂₈O₂ | Nonyl (C₉H₁₉), dimethyl groups | 0.93 |
| 3-(3,7-Dimethyloctyl)-2-hydroxycyclopent-2-enone | 474942-28-4 | C₁₅H₂₆O₂ | Branched dimethyloctyl (C₁₀H₂₁) | 0.93 |
| 3-Hydroxy-2-phenylcyclopent-2-enone | 5864-79-9 | C₁₁H₁₀O₂ | Phenyl (C₆H₅) | N/A |
| 3-Methyl-2-(pentyloxy)cyclopent-2-enone | 85312-29-4 | C₁₁H₁₈O₂ | Pentyloxy (C₅H₁₁O) | 0.88 |
Key Observations:
- Alkyl Chain Variations: The decyl, nonyl, and dimethyloctyl substituents impart significant hydrophobicity, whereas the phenyl group in 3-Hydroxy-2-phenylcyclopent-2-enone introduces aromaticity and rigidity .
- Functional Group Differences: Replacement of the hydroxy group with methoxy or pentyloxy (e.g., 3-Methyl-2-(pentyloxy)cyclopent-2-enone) eliminates hydrogen-bonding capacity, altering solubility and reactivity .
Physical and Chemical Properties
Table 1: Comparative Physicochemical Data
*Note: Data for this compound inferred from analogs.
Insights:
- The long decyl chain in this compound reduces water solubility compared to shorter-chain analogs like 2-Ethyl-3-methoxy-cyclopent-2-enone .
- The phenyl-substituted derivative exhibits a higher melting point due to aromatic stacking, contrasting with the liquid or semi-solid state of alkyl-substituted enones .
Preparation Methods
Chemical Synthesis Methods
Cyclization of Acyl-CoA Derivatives
A biomimetic route involves the enzymatic cyclization of acyl-CoA precursors. In studies of structurally analogous compounds like 2-amino-3-hydroxycyclopent-2-enone, aminolevulinic acid-CoA (ALA-CoA) undergoes enzymatic cyclization via a three-enzyme pathway:
- ALA synthase converts glycine and succinyl-CoA to ALA-CoA.
- C(5)N cyclase facilitates intramolecular aldol condensation, forming the cyclopentenone core.
- Amide synthetase (e.g., ORF33) attaches alkyl groups via ATP-dependent coupling.
For 3-decyl-2-hydroxycyclopent-2-enone, substituting the amine group with a hydroxyl moiety and employing decyl-CoA as the acyl donor could theoretically yield the target compound. However, non-enzymatic decomposition of ALA-CoA (t₁/₂ ≈ 10 min) necessitates precise reaction control.
Table 1: Key Reaction Parameters for Enzymatic Cyclization
| Parameter | Value/Description | Source |
|---|---|---|
| ALA-CoA half-life | 10 min (pH 7.4, 25°C) | |
| Optimal pH range | 7.0–7.8 | |
| ATP requirement | 2.5 mM | |
| Theoretical yield (C₅N) | 68–72% |
Transition Metal-Catalyzed Cross-Coupling
The Negishi cross-coupling strategy, validated in the synthesis of gambanol derivatives, provides a robust framework for introducing the decyl side chain:
Hydrostannation of α,β-Acetylenic Esters
Ethyl pent-2-ynoate undergoes hydrostannation with Me₃SnCu·Me₂S at −78°C, yielding (E)-configured vinylstannane intermediates with >95% stereoselectivity:
$$
\text{HC≡C-COOEt} + \text{Me}3\text{SnCu} \rightarrow \text{Me}3\text{Sn-C(H)=C-COOEt} \quad \text{(69\% yield)}
$$
Subsequent deconjugation with LDA at −78°C generates (Z)-isomers, crucial for controlling ring stereochemistry.
Negishi Coupling with Decylzinc Reagents
Reaction of iodocyclopentenone precursors with decylzinc iodide under PdCl₂(DPEPhos) catalysis (DMF, 100°C, 12 h) achieves 89–94% diastereoselectivity:
$$
\text{Cyclopentenone-I} + \text{Decyl-ZnI} \xrightarrow{\text{Pd}} \text{3-Decyl-cyclopentenone} \quad \text{(82\% yield)}
$$
Key advantages include tolerance of free hydroxyl groups and compatibility with sterically demanding substrates.
Oxidative Esterification Routes
Adapting green chemistry methods from cinnamate synthesis, a one-pot oxidative esterification could be employed:
- Substrate : 3-Hydroxycyclopent-2-enone
- Oxidant : H₂O₂/TBHP (tert-butyl hydroperoxide)
- Catalyst : Amberlyst® 15 (5 mol%)
- Alcohol : 1-Decanol (neat, 80°C, 6 h)
This method typically provides trans-selectivity (>90%) and yields up to 85% for analogous systems. Microwave irradiation (150°C, 20 min) reduces reaction time by 70%.
Stereochemical Control and Optimization
Diastereoselective Cyclization
The configuration at C-2 is controlled during cyclization steps. DFT studies on related systems show that chair-like transition states favor equatorial hydroxyl group placement (ΔG‡ = 12.3 kcal/mol). Employing chiral auxiliaries (e.g., menthol esters) induces enantiomeric excess up to 88%.
Analytical Characterization
Spectroscopic Data
Q & A
Q. What are the standard spectroscopic methods for characterizing 3-Decyl-2-hydroxycyclopent-2-enone, and how are spectral contradictions resolved?
To confirm the structure of this compound, 1H NMR is critical for identifying proton environments, such as the hydroxyl (-OH) and cyclopentenone protons. For example, hydroxyl protons typically appear as broad singlets between δ 2.0–5.0 ppm, while enone protons resonate around δ 6.6–7.2 ppm . 13C NMR helps assign carbonyl carbons (δ ~200 ppm) and quaternary carbons (e.g., cyclopentenone carbons at δ 114–157 ppm) . Contradictions between experimental and theoretical spectra can arise due to solvent effects or impurities. Cross-validation with mass spectrometry (MS) and infrared (IR) data (e.g., carbonyl stretching at ~1700 cm⁻¹) is recommended to resolve discrepancies .
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
A typical synthesis involves aldol condensation of a cyclopentenone precursor with a decyl aldehyde. Key parameters include:
- Catalyst selection : Use Lewis acids like BF₃·Et₂O to enhance enolate formation.
- Temperature control : Maintain ≤60°C to prevent side reactions (e.g., over-alkylation).
- Purification : Column chromatography with ethyl acetate/hexane (1:4) effectively isolates the product. Purity >95% can be confirmed via HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of this compound in [4+2] cycloaddition reactions?
The electron-deficient cyclopentenone moiety facilitates Diels-Alder reactions with dienes. Computational studies (e.g., DFT calculations) reveal that the hydroxy group stabilizes the transition state via hydrogen bonding, lowering activation energy by ~15 kcal/mol. Experimental validation using substituted dienes (e.g., anthracene) shows regioselectivity influenced by steric effects from the decyl chain .
Q. How can green chemistry principles be applied to the synthesis of this compound?
Replace traditional organic solvents with eutectic solvents (e.g., choline chloride/urea mixtures) to reduce toxicity. Catalyst recycling (e.g., immobilized enzymes) minimizes waste. Atom economy can be improved by optimizing stoichiometry—e.g., using 1.2 equivalents of aldehyde instead of excess reagents .
Q. What strategies address discrepancies in biological activity data for this compound derivatives?
Inconsistent bioactivity (e.g., antimicrobial assays) may stem from:
- Solubility issues : Use DMSO-water co-solvents (<5% DMSO) to enhance compound dispersion.
- Assay variability : Standardize protocols (e.g., broth microdilution for MIC tests) and include positive controls (e.g., ampicillin). Statistical analysis (ANOVA, p<0.05) identifies significant outliers .
Methodological Challenges
Q. How can computational models predict the environmental impact of this compound?
Apply quantitative structure-activity relationship (QSAR) models to estimate biodegradability and toxicity. Parameters like logP (octanol-water partition coefficient) and molecular weight correlate with bioaccumulation potential. Cross-reference with EPA’s ECOSAR database for hazard classification .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.
- Waste disposal : Neutralize acidic/basic byproducts before discarding in designated containers .
Data Presentation Guidelines
Q. How should researchers present conflicting spectral data in publications?
Include raw NMR/IR/MS data in supplementary materials. Annotate peaks with proposed assignments and note unresolved contradictions (e.g., unexpected splitting in 1H NMR). Compare with literature values for analogous compounds to contextualize anomalies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
